molecular formula C8H5BrClN3 B3212963 5-Bromo-2-chloroquinazolin-4-amine CAS No. 1107695-10-2

5-Bromo-2-chloroquinazolin-4-amine

Cat. No.: B3212963
CAS No.: 1107695-10-2
M. Wt: 258.5 g/mol
InChI Key: DQCVCMCSYZHSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloroquinazolin-4-amine: is a heterocyclic organic compound with the molecular formula C8H5BrClN3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloroquinazolin-4-amine typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the reaction of 2-chloro-4-nitroaniline with bromine in the presence of a suitable catalyst to yield the desired product. The reaction conditions often involve maintaining a controlled temperature and using solvents like acetic acid or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloroquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Chemistry: 5-Bromo-2-chloroquinazolin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. It has shown promise in inhibiting certain enzymes and pathways involved in cancer cell proliferation .

Industry: The compound is used in the development of agrochemicals and dyes. Its derivatives are studied for their potential use in various industrial applications, including the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloroquinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

  • 6-Bromo-2-chloroquinazolin-4-amine
  • 8-Bromo-2-chloroquinazolin-4-amine
  • 5-Bromo-4-chloroquinazolin-2-amine

Comparison: Compared to its analogs, 5-Bromo-2-chloroquinazolin-4-amine exhibits unique reactivity and biological activity. Its specific substitution pattern allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-bromo-2-chloroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-4-2-1-3-5-6(4)7(11)13-8(10)12-5/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCVCMCSYZHSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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